N-(4-{[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide
Description
N-(4-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound with the molecular formula C18H15N3O3S2 This compound is characterized by the presence of a thienylmethylene group, a hydrazino group, and a benzamide moiety
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-benzamido-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C19H15N3O2S/c23-18(14-5-2-1-3-6-14)21-16-10-8-15(9-11-16)19(24)22-20-13-17-7-4-12-25-17/h1-13H,(H,21,23)(H,22,24)/b20-13+ |
InChI Key |
ISHRPEAYVQOFNO-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzamide typically involves the condensation of 2-thienylmethylene hydrazine with 4-aminobenzamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(4-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted thienylmethylene derivatives.
Scientific Research Applications
N-(4-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(4-methylbenzylidene)hydrazino]carbonyl}phenyl)benzamide
- N-(4-{[2-(2-ethoxybenzylidene)hydrazino]carbonyl}phenyl)benzamide
- N-(4-{[2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide
Uniqueness
N-(4-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzamide is unique due to the presence of the thienylmethylene group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in research applications where specific interactions with biological targets or unique reactivity patterns are desired.
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